7-Iodo-1H-indazole-3-carboxylic acid 7-Iodo-1H-indazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20156642
InChI: InChI=1S/C8H5IN2O2/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13/h1-3H,(H,10,11)(H,12,13)
SMILES:
Molecular Formula: C8H5IN2O2
Molecular Weight: 288.04 g/mol

7-Iodo-1H-indazole-3-carboxylic acid

CAS No.:

Cat. No.: VC20156642

Molecular Formula: C8H5IN2O2

Molecular Weight: 288.04 g/mol

* For research use only. Not for human or veterinary use.

7-Iodo-1H-indazole-3-carboxylic acid -

Specification

Molecular Formula C8H5IN2O2
Molecular Weight 288.04 g/mol
IUPAC Name 7-iodo-2H-indazole-3-carboxylic acid
Standard InChI InChI=1S/C8H5IN2O2/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13/h1-3H,(H,10,11)(H,12,13)
Standard InChI Key QLKLFLHXDLMUKH-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(NN=C2C(=C1)I)C(=O)O

Introduction

Structural Characteristics and Nomenclature

7-Iodo-1H-indazole-3-carboxylic acid belongs to the indazole family, characterized by a fused bicyclic structure comprising a benzene ring and a pyrazole ring. The iodine substituent at the 7-position and the carboxylic acid group at the 3-position introduce distinct electronic and steric effects that influence reactivity and intermolecular interactions.

Molecular Architecture

The molecular formula is hypothesized as C8H5IN2O2\text{C}_8\text{H}_5\text{IN}_2\text{O}_2, based on the structure of its 4-iodo analog . Key features include:

  • Iodo substituent: Positioned at C7, iodine’s large atomic radius and polarizability may enhance halogen bonding interactions, a property leveraged in crystal engineering and drug design.

  • Carboxylic acid group: At C3, this moiety enables hydrogen bonding and salt formation, critical for solubility modulation and biological activity.

Table 1: Comparative Molecular Properties of Iodinated Indazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
7-Iodo-1H-indazole-3-carboxylic acid (hypothetical)C8H5IN2O2\text{C}_8\text{H}_5\text{IN}_2\text{O}_2288.04 (estimated)Not assigned
4-Iodo-1H-indazole-3-carboxylic acid C8H5IN2O2\text{C}_8\text{H}_5\text{IN}_2\text{O}_2288.04885518-74-1
6-Iodo-1H-indazole C7H5IN2\text{C}_7\text{H}_5\text{IN}_2244.03261953-36-0

Synthetic Methodologies

While no direct synthesis of the 7-iodo isomer has been reported, established protocols for analogous iodinated indazoles suggest viable routes.

Ullmann-Type Coupling Reactions

The synthesis of 6-iodo-1H-indazole employs a copper-catalyzed Ullmann reaction using potassium iodide, copper(I) iodide, and tetrabutylammonium iodide in 1,4-dioxane under reflux . Adapting this method for the 7-iodo derivative would require regioselective iodination at the 7-position, potentially through directed ortho-metalation strategies or halogen dance rearrangements.

Key Reaction Parameters from Analogous Syntheses :

  • Catalyst system: CuI (0.2 equiv)/N,N-dimethylethylenediamine

  • Solvent: 1,4-Dioxane

  • Temperature: Reflux (~100°C)

  • Reaction time: 48 hours

  • Yield: 85% (for 6-iodo isomer)

Alternative Halogenation Strategies

Electrophilic iodination using N-iodosuccinimide (NIS) in acidic media could target the indazole’s aromatic ring. The carboxylic acid group at C3 may direct iodination to the para position (C7) via resonance effects, though competing ortho/para directing effects of the indazole nitrogen must be considered.

Physicochemical Properties

Spectral Characteristics

  • IR Spectroscopy: Expected peaks include ν(C=O)\nu(\text{C=O}) ~1700 cm1^{-1} (carboxylic acid) and ν(C-I)\nu(\text{C-I}) ~500 cm1^{-1} .

  • NMR Spectroscopy:

    • 1H^1\text{H}: Aromatic protons adjacent to iodine (C7) would exhibit deshielding (~δ 8.2–8.5 ppm).

    • 13C^{13}\text{C}: The iodine-bearing carbon (C7) typically resonates at ~90–100 ppm due to heavy atom effects .

Thermal Stability

The 4-iodo analog decomposes at 266–270°C , suggesting comparable thermal stability for the 7-iodo derivative. Differential scanning calorimetry (DSC) would likely show an endothermic peak near this range.

Table 2: Comparative Thermal Data

CompoundMelting Point (°C)Decomposition Temperature (°C)
4-Iodo-1H-indazole-3-carboxylic acid 266–270 (dec.)266–270
7-Fluoro-1H-indazole-3-carboxylic acid Not reported>300 (estimated)

Chemical Reactivity and Functionalization

Carboxylic Acid Derivatives

The C3 carboxylic acid group undergoes typical transformations:

  • Esterification: Methanol/H+^+ catalysis yields methyl esters for improved lipophilicity.

  • Amide formation: Coupling with amines via EDC/HOBt activates the carboxylate for nucleophilic attack.

Halogen Reactivity

The C7 iodine atom participates in cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Pd-catalyzed coupling with arylboronic acids to form biaryl systems.

  • Ullmann Coupling: As demonstrated in , copper-mediated coupling with nucleophiles.

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